molecular formula C12H19ClN6S B2370326 {2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride CAS No. 1351618-74-0

{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride

Cat. No.: B2370326
CAS No.: 1351618-74-0
M. Wt: 314.84
InChI Key: OFQBNUWJOOYLCH-UHFFFAOYSA-N
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Description

The compound {2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride (CAS: 1351618-74-0) is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key structural features:

  • Position 4: A pyrrolidin-1-yl substituent, a five-membered secondary amine ring that may influence target binding and solubility.
  • Position 1: A 2-aminoethyl side chain in hydrochloride form, improving aqueous solubility and bioavailability .

Its synthesis likely follows established routes for pyrazolo[3,4-d]pyrimidines, such as nucleophilic substitution at position 4 and alkylation at position 1, as seen in analogous compounds .

Properties

IUPAC Name

2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6S.ClH/c1-19-12-15-10(17-5-2-3-6-17)9-8-14-18(7-4-13)11(9)16-12;/h8H,2-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQBNUWJOOYLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride (CAS: 1351618-74-0) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. Its molecular formula is C12H19ClN6S, and it has a molecular weight of 314.84 g/mol. This compound is characterized by its unique combination of functional groups, including a methylthio group and a pyrrolidinyl-pyrazolopyrimidine core, which may contribute to its biological effects.

Pharmacological Profile

Research indicates that compounds with similar structural motifs to {2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine exhibit a range of biological activities, particularly in anti-inflammatory and anticancer applications.

Anti-inflammatory Activity

The anti-inflammatory potential of related pyrazolo[3,4-d]pyrimidine derivatives has been explored extensively. For example, studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

CompoundIC50 (μM)Target
Celecoxib0.04 ± 0.01COX-2
Compound 3b0.04 ± 0.09COX-2
Compound 4b0.04 ± 0.02COX-2

Preliminary data suggest that derivatives of pyrazolo[3,4-d]pyrimidines can suppress the production of prostaglandin E2 (PGE2), a key mediator in inflammation . The in vivo efficacy was demonstrated in carrageenan-induced paw edema models, where certain derivatives exhibited significant anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug.

Anticancer Activity

The anticancer properties of this compound are also notable. Compounds from this class have been reported to inhibit various signaling pathways involved in tumor growth and metastasis. For instance, the inhibition of phosphoinositide 3-kinase (PI3K) pathways is linked to reduced cell proliferation and increased apoptosis in cancer cell lines.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine structure significantly reduced the viability of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • In Vivo Models : Animal models treated with these compounds showed reduced tumor size and improved survival rates compared to controls. The results indicate potential for future clinical applications in oncology.

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways:

  • COX Inhibition : By inhibiting COX enzymes, these compounds can reduce inflammatory mediators.
  • PI3K Pathway Modulation : The interaction with PI3K signaling may alter cellular responses related to growth and survival.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 4, 6, 1) Key Features Potential Applications References
Target Compound 4-Pyrrolidin-1-yl, 6-methylthio, 1-(2-aminoethyl·HCl) Balanced lipophilicity (SCH₃), solubility (HCl salt), and binding (pyrrolidine) Kinase inhibition, nucleotide analogs
4-Morpholin-4-yl Analog 4-Morpholin-4-yl, 6-methylthio, 1-(2-aminoethyl) Morpholine introduces polarity (oxygen atom), reducing lipophilicity vs. pyrrolidine Enhanced solubility for CNS-targeting therapies
N-Propyl/Propylthio Derivative 4-N-Propyl, 6-propylthio, 1-(2-aminoethyl·HCl) Increased lipophilicity (propyl groups); potential for prolonged half-life Oncology (e.g., tyrosine kinase inhibitors)
Chlorophenyl-Methyl/Methoxyethyl Derivative 4-N-(2-Methoxyethyl), 1-(4-chlorobenzyl) Aromatic bulk (chlorophenyl) may enhance receptor affinity; methoxyethyl improves solubility Anticancer or antiviral agents
Chromenone Hybrid 4-Amino, 1-(chromenone-ethyl) Extended conjugation (chromenone) for fluorescence or intercalation Anticancer (DNA/RNA targeting)

Detailed Comparison

The N-propyl/propylthio derivative (CAS: 1351644-46-6) increases lipophilicity, which may enhance tissue penetration but risks metabolic instability .

Aromatic vs. Aliphatic Substituents Compounds like the chlorophenyl-methyl/methoxyethyl derivative (CAS: 612523-74-7) leverage aromatic interactions for stronger target binding, while the chromenone hybrid (Example 33) uses planar aromatic systems for DNA intercalation .

Hydrochloride Salt vs. Free Amine

  • The target compound’s hydrochloride salt improves solubility compared to free amines (e.g., morpholin-4-yl analog), critical for oral bioavailability .

Research Findings and Implications

  • Synthetic Flexibility : The pyrazolo[3,4-d]pyrimidine core allows modular substitution, as demonstrated by diverse derivatives in kinase inhibitor patents .
  • Structure-Activity Relationships (SAR): Position 4: Pyrrolidine/morpholine substitutions modulate solubility and target affinity. Position 6: Thioether groups (methylthio/propylthio) influence metabolic stability and lipophilicity. Position 1: Ethylamine side chains enhance solubility, while aromatic extensions (e.g., chromenone) enable DNA targeting .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing {compound}, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Use pyrazolo[3,4-d]pyrimidine precursors (e.g., halogenated derivatives) as starting materials. React with pyrrolidine and methylthio-containing reagents under dry acetonitrile or dichloromethane .
  • Step 2 : Optimize alkylation or nucleophilic substitution conditions. For example, use sodium hydride or potassium carbonate as a base to facilitate coupling reactions .
  • Step 3 : Purify via recrystallization (ethanol or acetonitrile) or column chromatography. Yields >50% are achievable with controlled stoichiometry and reflux conditions (e.g., 50–80°C for 6–12 hours) .
    • Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity to minimize byproducts .

Q. Which spectroscopic techniques are critical for structural confirmation of {compound}?

  • Methodology :

  • 1H/13C NMR : Identify pyrrolidine protons (δ 1.8–2.5 ppm), pyrazolo[3,4-d]pyrimidine aromatic signals (δ 7.5–8.5 ppm), and methylthio groups (δ 2.1–2.3 ppm) .
  • IR Spectroscopy : Confirm amine (-NH, ~3300 cm⁻¹) and methylthio (-S-CH3, ~650 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
    • Data Cross-Validation : Compare spectral data with structurally analogous pyrazolo[3,4-d]pyrimidine derivatives .

Q. What safety protocols are essential for handling {compound} in laboratory settings?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can contradictory data on {compound}'s biological activity be resolved across studies?

  • Methodology :

  • Source Analysis : Compare purity levels (e.g., HPLC ≥95% vs. lower-grade batches) and synthetic routes (e.g., differences in protecting groups or chiral centers) .
  • Assay Standardization : Replicate assays under identical conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from variations in ATP concentrations in kinase assays .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features (e.g., methylthio orientation) with activity trends .

Q. What mechanistic insights exist for {compound}'s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates under varying temperatures and solvents. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidine .
  • Isotopic Labeling : Use deuterated reagents (e.g., D2O) to track proton transfer steps in intermediates .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) can predict transition states and activation energies for methylthio group substitutions .

Q. How can computational modeling guide the design of {compound} derivatives with enhanced stability?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Assess stability of protonated amine groups in aqueous buffers (pH 4–7) using tools like GROMACS .
  • Degradation Pathways : Simulate hydrolysis of the methylthio group under acidic conditions. Identify stabilizing substituents (e.g., electron-withdrawing groups at C6) .
  • Data Validation : Cross-reference simulation results with accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What strategies mitigate oxidative degradation of {compound} during long-term storage?

  • Methodology :

  • Antioxidant Additives : Include 0.1% w/v ascorbic acid or BHT in lyophilized formulations .
  • Packaging : Store under argon in amber glass vials at -20°C to limit light/oxygen exposure .
  • Stability-Indicating Assays : Use RP-HPLC with PDA detection (λ = 254 nm) to monitor degradation products (e.g., sulfoxide derivatives) .

Notes

  • For chiral resolution, use HPLC with Chiralpak® columns and hexane/isopropanol mobile phases .

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